(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of glutamic acid with acetic anhydride, which leads to the formation of the lactam ring . The reaction typically requires heating and can be catalyzed by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived feedstocks. For example, a method has been developed to prepare 2-pyrrolidone using biomass, which involves the catalytic hydrogenation of succinimide . This method is advantageous due to its sustainability and use of renewable resources.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactam ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted lactams, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the carboxylic acid group.
Piperidin-2-one: A six-membered ring analog with similar chemical properties.
Succinimide: A related compound with a similar lactam ring structure but different functional groups.
Uniqueness
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
488831-03-4 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyrrolidin-2-one |
InChI |
InChI=1S/C5H7NO3.C4H7NO/c7-4-2-1-3(6-4)5(8)9;6-4-2-1-3-5-4/h3H,1-2H2,(H,6,7)(H,8,9);1-3H2,(H,5,6)/t3-;/m0./s1 |
InChI Key |
ZGOYNIJTCBJZET-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=O)NC1.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
C1CC(=O)NC1.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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